N-Demethyl Olanzapine
Overview
Description
Desmethylolanzapine, also known as N-desmethylolanzapine, is a metabolite of the antipsychotic drug olanzapine. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. Desmethylolanzapine is formed through the metabolic process involving the enzyme cytochrome P450 1A2 (CYP1A2). This compound has garnered interest due to its potential pharmacological effects and its role in the metabolism of olanzapine .
Mechanism of Action
Target of Action
N-Demethyl Olanzapine, also known as Desmethylolanzapine, is a metabolite of Olanzapine . The primary targets of Olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
The activity of Olanzapine, and by extension this compound, is achieved through the antagonism of these neuronal receptors . This antagonism results in changes in neurotransmitter levels and neuronal activity, which can lead to alterations in mood, cognition, and behavior .
Biochemical Pathways
This compound is one of the metabolites of Olanzapine produced by the CYP1A2 enzyme . It has been reported to have a normalizing action on metabolic abnormalities .
Pharmacokinetics
Olanzapine is extensively metabolized to 10-N-glucuronide and 4-N-desmethyl-olanzapine by CYP450 1A2, 2D6, and glucuronidation, which are pharmacologically inactive . The pharmacokinetics of Olanzapine may be maintained in individuals with hepatic impairment . Changes to the metabolism of olanzapine could increase plasma concentration, as with inhibition of cyp1a2 or cyp2d6 activity .
Result of Action
The observed negative correlations between levels of this compound and glucose or insulin suggest a metabolic normalization role for this compound . There was a marginally positive correlation between this compound and homocysteine levels, a known cardiovascular risk factor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations in drug-metabolizing enzymes
Biochemical Analysis
Biochemical Properties
N-Demethyl Olanzapine interacts with various enzymes and proteins in the body. It is one of the metabolites of Olanzapine, produced by the action of the enzyme CYP1A2 . The nature of these interactions involves the conversion of Olanzapine to this compound, which then plays a role in biochemical reactions, particularly those related to metabolic processes .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound concentrations were found to be negatively correlated with glucose and insulin levels, suggesting a role in glucose-insulin homeostasis .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is subject to metabolic processes, which could potentially influence its stability and degradation over time
Dosage Effects in Animal Models
It is known that the effects of Olanzapine, the parent compound, are dose-dependent, gender-dependent, and species-dependent
Metabolic Pathways
This compound is involved in metabolic pathways, primarily through the action of the enzyme CYP1A2 It may also interact with other enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that Olanzapine and its metabolites are distributed in various body fluids, including whole blood
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylolanzapine can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the piperazine ring of olanzapine .
Industrial Production Methods
Industrial production of desmethylolanzapine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and microwave irradiation has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Desmethylolanzapine undergoes various chemical reactions, including:
Oxidation: Desmethylolanzapine can be oxidized to form olanzapine N-oxide.
Reduction: It can be reduced back to olanzapine under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Olanzapine N-oxide.
Reduction: Olanzapine.
Substitution: Various substituted derivatives of desmethylolanzapine.
Scientific Research Applications
Desmethylolanzapine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of olanzapine and its metabolites.
Biology: Studies have explored its role in the metabolism of olanzapine and its potential effects on metabolic parameters.
Medicine: Research has investigated its pharmacological effects and potential therapeutic applications.
Industry: It is used in the development of new olanzapine derivatives with improved pharmacological profiles
Comparison with Similar Compounds
Similar Compounds
Olanzapine: The parent compound from which desmethylolanzapine is derived.
2-Hydroxymethylolanzapine: Another metabolite of olanzapine.
Olanzapine N-oxide: An oxidized form of olanzapine.
Uniqueness
Desmethylolanzapine is unique due to its specific metabolic pathway and its potential pharmacological effects. Unlike olanzapine, which is primarily used for its antipsychotic properties, desmethylolanzapine’s role in modulating metabolic parameters and its potential therapeutic applications are areas of active research .
Properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIXVHJEIZKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433226 | |
Record name | N-Demethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161696-76-0 | |
Record name | Desmethylolanzapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylolanzapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLOLANZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.